molecular formula C11H9ClN4O2 B10903572 4-[(3-Chloro-pyrazin-2-yl)-hydrazonomethyl]-benzene-1,3-diol

4-[(3-Chloro-pyrazin-2-yl)-hydrazonomethyl]-benzene-1,3-diol

Cat. No.: B10903572
M. Wt: 264.67 g/mol
InChI Key: ZZGUTSFAPDWRMW-GIDUJCDVSA-N
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Description

4-[(3-Chloro-pyrazin-2-yl)-hydrazonomethyl]-benzene-1,3-diol is a complex organic compound that features a pyrazine ring substituted with a chlorine atom and a hydrazonomethyl group, attached to a benzene ring with two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Chloro-pyrazin-2-yl)-hydrazonomethyl]-benzene-1,3-diol typically involves multi-step organic reactions. One common method starts with the chlorination of pyrazine to obtain 3-chloropyrazine. This intermediate is then reacted with hydrazine to form the hydrazonomethyl derivative. The final step involves coupling this intermediate with a benzene-1,3-diol derivative under specific conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, would be integral to the industrial process .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Chloro-pyrazin-2-yl)-hydrazonomethyl]-benzene-1,3-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[(3-Chloro-pyrazin-2-yl)-hydrazonomethyl]-benzene-1,3-diol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-Chloro-pyrazin-2-yl)-hydrazonomethyl]-benzene-1,3-diol is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the pyrazine and benzene-1,3-diol moieties allows for diverse interactions and applications that are not possible with simpler analogs .

Properties

Molecular Formula

C11H9ClN4O2

Molecular Weight

264.67 g/mol

IUPAC Name

4-[(E)-[(3-chloropyrazin-2-yl)hydrazinylidene]methyl]benzene-1,3-diol

InChI

InChI=1S/C11H9ClN4O2/c12-10-11(14-4-3-13-10)16-15-6-7-1-2-8(17)5-9(7)18/h1-6,17-18H,(H,14,16)/b15-6+

InChI Key

ZZGUTSFAPDWRMW-GIDUJCDVSA-N

Isomeric SMILES

C1=CC(=C(C=C1O)O)/C=N/NC2=NC=CN=C2Cl

Canonical SMILES

C1=CC(=C(C=C1O)O)C=NNC2=NC=CN=C2Cl

Origin of Product

United States

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